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Compound of Interest

Compound Name: 1-(2-Bromoethyl)piperazine

Cat. No.: B3268691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Reactive Fragments in
Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying

novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments")

that can bind to biological targets with high ligand efficiency. Within FBDD, the use of reactive,

or electrophilic, fragments represents a cutting-edge methodology for developing covalent

inhibitors. These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue

on the target protein, often leading to enhanced potency, prolonged duration of action, and the

ability to target challenging binding sites that are not amenable to traditional non-covalent

inhibitors.

This guide focuses on 1-(2-Bromoethyl)piperazine, a bifunctional molecule featuring a

piperazine ring—a common scaffold in medicinal chemistry—and a reactive bromoethyl group.

This combination makes it an intriguing candidate for use as a covalent fragment in drug

discovery campaigns targeting nucleophilic residues such as cysteine.

Physicochemical Properties of 1-(2-
Bromoethyl)piperazine
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A foundational understanding of the physicochemical properties of a fragment is crucial for its

application in FBDD. These properties influence its solubility, reactivity, and binding

characteristics.

Property Value Reference

Molecular Formula C6H13BrN2 [1]

Molecular Weight 193.08 g/mol [1]

IUPAC Name 1-(2-bromoethyl)piperazine [1]

SMILES C1CN(CCN1)CCBr [1]

CAS Number 494798-96-8 [1]

1-(2-Bromoethyl)piperazine as a Covalent Fragment
The bromoethyl moiety of 1-(2-Bromoethyl)piperazine serves as an electrophilic "warhead"

capable of reacting with nucleophilic amino acid residues, most notably cysteine, through an

alkylation reaction. The piperazine core provides a scaffold for non-covalent interactions that

can orient the reactive group within a binding pocket, thereby facilitating the covalent

modification of the target protein.

While direct screening data for 1-(2-bromoethyl)piperazine is not extensively published,

studies on analogous piperazine-based chloroacetamide fragments have demonstrated their

utility in covalent fragment screening. For instance, piperazine-based chloroacetamides have

been identified as highly reactive substructures in electrophilic fragment libraries and have

yielded hits against targets such as the SARS-CoV-2 main protease and TEAD transcription

factors.[2][3][4]

Experimental Protocols for Covalent Fragment
Screening
The identification of protein targets for reactive fragments like 1-(2-Bromoethyl)piperazine can

be achieved through various screening methodologies. The two most prominent approaches

are intact protein mass spectrometry and activity-based protein profiling (ABPP).
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Intact Protein Mass Spectrometry Screening
This method directly detects the formation of a covalent adduct between the target protein and

the fragment.

Methodology:

Protein Preparation: The target protein is purified and prepared in a suitable buffer at a

concentration typically in the low micromolar range.

Fragment Incubation: The protein is incubated with 1-(2-Bromoethyl)piperazine (or a library

of electrophilic fragments) at a defined concentration and for a specified duration.

LC-MS Analysis: The reaction mixture is analyzed by liquid chromatography-mass

spectrometry (LC-MS). The sample is desalted using a C4 column and eluted directly into

the mass spectrometer.

Data Analysis: The mass spectrum of the protein is analyzed to detect a mass shift

corresponding to the molecular weight of the fragment. A successful covalent modification

will result in a new peak at [Mass of Protein + Mass of Fragment].
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Caption: Workflow for Intact Protein Mass Spectrometry Screening.

Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy to identify ligandable sites across the proteome

in a native biological context.

Methodology:

Cell Lysate Preparation: Prepare a proteome from cells or tissues of interest.
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Competitive Incubation: The proteome is pre-incubated with 1-(2-Bromoethyl)piperazine.

Probe Labeling: A broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is

added to the mixture to label the remaining accessible cysteines.

Click Chemistry: A reporter tag (e.g., biotin-azide) is attached to the probe via copper-

catalyzed azide-alkyne cycloaddition ("click chemistry").

Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads,

followed by on-bead tryptic digestion.

LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify and

quantify the proteins and their labeled sites. A decrease in the signal for a particular cysteine-

containing peptide in the presence of 1-(2-Bromoethyl)piperazine indicates it as a target.
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Caption: General Signaling Pathway and Point of Covalent Intervention.
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Conclusion and Future Directions
1-(2-Bromoethyl)piperazine represents a valuable, yet underexplored, tool for covalent

fragment-based drug discovery. Its simple structure, combining a well-established medicinal

chemistry scaffold with a reactive electrophile, makes it an attractive starting point for the

development of potent and selective covalent inhibitors. The experimental workflows and

conceptual frameworks outlined in this guide, based on successful campaigns with analogous

fragments, provide a solid foundation for researchers to incorporate this and similar reactive

fragments into their drug discovery programs. Future work should focus on the systematic

screening of 1-(2-Bromoethyl)piperazine against diverse protein targets to fully elucidate its

potential and expand the landscape of "undruggable" targets that can be modulated by

covalent therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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